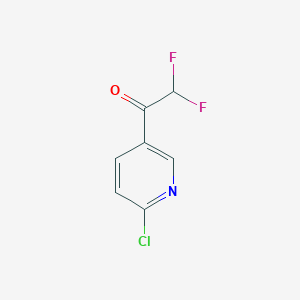
1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone is a useful research compound. Its molecular formula is C7H4ClF2NO and its molecular weight is 191.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical and Structural Characterization
1-(6-Chloropyridin-3-yl)-2,2-difluoroethanone's derivatives and related compounds have been extensively characterized using spectroscopic techniques such as FT-IR, NMR, and DFT calculations. These studies provide insights into the molecular structure, vibrational frequencies, and electronic properties, contributing to a deeper understanding of their chemical behavior and potential applications in various scientific domains (Evecen et al., 2017).
Novel Synthetic Routes and Chemical Probes
Research has explored novel synthetic approaches using related chloropyridinyl compounds as intermediates. These methodologies have led to the creation of unique chemical structures such as 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran, which serve as probes for understanding interactions at the molecular level, particularly with biological targets like the Drosophila nicotinic acetylcholine receptor (Zhang et al., 2004).
Photocatalytic and Magnetic Properties
The photocatalytic and magnetic properties of complexes derived from similar chloropyridinyl frameworks have been investigated, revealing potential for applications in materials science and catalysis. For instance, chloroplatinum(II) complexes exhibit significant luminescence enhancement in the presence of specific anions, suggesting their utility in sensory and light-emitting devices (Liang et al., 2014).
Coordination Chemistry and Ligand Design
The compound's structural motif has been utilized in the design of ligands for coordination chemistry, enabling the synthesis of complexes with intriguing properties such as spin-crossover behavior and luminescence. These complexes find applications in sensing, molecular electronics, and as models for studying fundamental chemical phenomena (Halcrow, 2005).
Molecular Interactions and Biological Relevance
Studies have also focused on the interactions of chloropyridinyl-based compounds with biological molecules, such as DNA, providing insights into their potential biological relevance and applications in medicinal chemistry and biochemistry. These interactions can inform the design of new therapeutic agents and diagnostic tools (Evecen et al., 2017).
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)-2,2-difluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-2-1-4(3-11-5)6(12)7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTLNAUQNZMKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2954404.png)

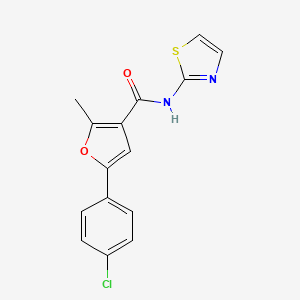
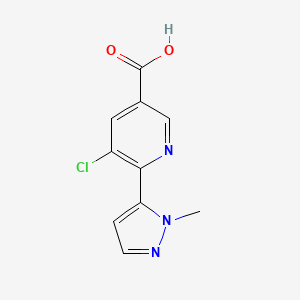
![5-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2954411.png)

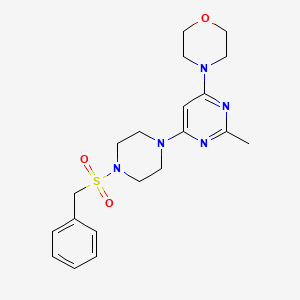
![1-[3-(Methylamino)propyl]imidazolidin-2-one;hydrochloride](/img/structure/B2954419.png)
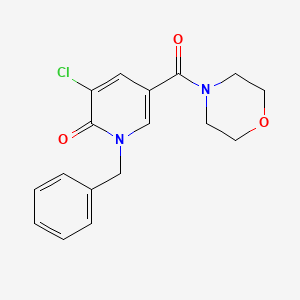
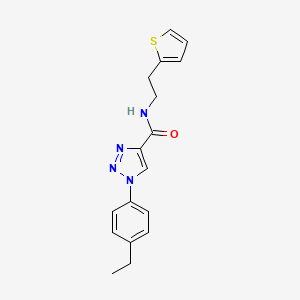
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide](/img/structure/B2954423.png)
![1-allyl-4-(1-(2-(2-allylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2954424.png)

![2-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2954427.png)
